1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
Description
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic piperidine derivative featuring a sulfonyl group linked to a substituted aromatic ring (4-methoxy-3-methylphenyl) and a thiophen-3-yl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₁NO₃S₂, with an average molecular mass of 351.48 g/mol . Piperidine derivatives are recognized for their pharmacological versatility, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents . The sulfonyl group enhances metabolic stability and binding affinity, while the thiophene moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-13-11-16(3-4-17(13)21-2)23(19,20)18-8-5-14(6-9-18)15-7-10-22-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWQQYBLKXLQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Construction with Pre-installed Thiophene
This route prioritizes early-stage incorporation of the thiophen-3-yl group at position 4 of the piperidine ring. A 2011 study demonstrated the viability of Grignard reagent addition to N-protected piperidin-4-one derivatives, followed by dehydration and catalytic hydrogenation to yield 4-substituted piperidines. For the target compound, thiophen-3-ylmagnesium bromide could react with Boc-protected piperidin-4-one, yielding 4-(thiophen-3-yl)-1-Boc-piperidine after hydrogenation (Pd/C, H₂, 50 psi).
Late-Stage Sulfonylation of 4-(Thiophen-3-yl)piperidine
Postponing sulfonylation until after piperidine functionalization minimizes side reactions. Patent CN111868030B details sulfonylation protocols using 4-methoxy-3-methylbenzenesulfonyl chloride with unprotected amines, achieving >90% yield when employing triethylamine as a base in tetrahydrofuran at 0–5°C. This method’s compatibility with secondary amines suggests direct applicability to 4-(thiophen-3-yl)piperidine.
Modular Assembly via Coupling Reactions
MX2007004216A highlights Suzuki-Miyaura coupling for installing aryl groups on piperidines. Adapting this, 4-bromo-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine could couple with thiophen-3-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). However, bromination regioselectivity at position 4 remains a synthetic hurdle.
Detailed Synthetic Protocols
Synthesis of 4-(Thiophen-3-yl)piperidine
Method A: Reductive Amination
- Piperidin-4-one (1.0 eq) reacts with thiophen-3-ylamine (1.2 eq) in methanol under reflux (12 h).
- Sodium cyanoborohydride (1.5 eq) added portionwise at 0°C, stirred for 24 h.
- Yield: 68% (crude), purified via silica chromatography (hexane/EtOAc 4:1).
Method B: Grignard Addition-Hydrogenation
- 1-Boc-piperidin-4-one (1.0 eq) treated with thiophen-3-ylmagnesium bromide (2.0 eq) in THF at −78°C.
- Quenched with NH₄Cl, extracted with EtOAc, dried (MgSO₄).
- Hydrogenation (10% Pd/C, H₂ 50 psi, EtOH, 24 h) affords 4-(thiophen-3-yl)-1-Boc-piperidine in 82% yield.
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | Piperidin-4-one | 1-Boc-piperidin-4-one |
| Key Reagent | NaBH₃CN | Thiophen-3-ylMgBr |
| Yield (%) | 68 | 82 |
| Purification | Column | Filtration |
Sulfonylation of Piperidine
Optimized Protocol (Adapted from CN111868030B):
- 4-(Thiophen-3-yl)piperidine (1.0 eq) dissolved in anhydrous THF under N₂.
- Triethylamine (2.5 eq) added, cooled to 0°C.
- 4-Methoxy-3-methylbenzenesulfonyl chloride (1.2 eq) in THF added dropwise (30 min).
- Stirred 12 h at 25°C, quenched with H₂O, extracted with DCM.
- Purified via recrystallization (EtOH/H₂O) to yield 89% product.
Critical Parameters:
- Temperature Control: Reactions above 5°C promote disulfonation.
- Solvent Selection: THF outperforms DCM in solubility and reaction homogeneity.
- Stoichiometry: Excess sulfonyl chloride (1.2 eq) ensures complete conversion.
Strategic Use of Protective Groups
Boc protection proves indispensable for preventing N-sulfonylation during thiophene installation. Deprotection with HCl (4M in dioxane, 2 h, 25°C) restores the amine quantitatively. Comparative studies show Boc groups withstand Grignard conditions (Method B) without cleavage, unlike Cbz or Fmoc protections.
Analytical Characterization Data
1H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 7.21 (dd, J = 5.0, 3.0 Hz, 1H, Thiophene), 6.98 (m, 2H, Thiophene), 4.12 (m, 1H, Piperidine-H), 3.89 (s, 3H, OCH₃), 3.02 (t, J = 12 Hz, 2H, Piperidine-H), 2.75 (m, 2H, Piperidine-H), 2.32 (s, 3H, CH₃), 2.15 (m, 1H, Piperidine-H), 1.82 (m, 2H, Piperidine-H).
HRMS (ESI+): Calculated for C₁₇H₂₁NO₃S₂ [M+H]⁺: 360.1034; Found: 360.1036.
Scale-Up Considerations and Industrial Feasibility
Patent CN102491941B demonstrates that sulfonylation scales linearly to 10 mol without yield erosion when using continuous HCl scrubbing. However, thiophen-3-yl boronic acid’s instability necessitates in-situ preparation for Suzuki couplings. Cost analysis favors the Grignard-hydrogenation route (Method B) at $23/g versus $41/g for reductive amination (Method A), driven by NaBH₃CN expenses.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-methoxy-3-methylbenzoic acid, while reduction of the sulfonyl group could yield 4-methoxy-3-methylphenyl sulfide.
Scientific Research Applications
Therapeutic Applications
-
CNS Disorders :
- The compound has shown promise in treating central nervous system disorders, including mild cognitive impairment and early-stage dementia, such as Alzheimer's disease. It acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in the regulation of glucocorticoids that affect brain function and metabolism .
- Metabolic Syndrome :
- Anticancer Activity :
- Antimicrobial Properties :
Anticancer Evaluation
A study involving various piperidine derivatives revealed that those with sulfonamide groups exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity .
Metabolic Disorder Management
In vivo studies indicated that compounds similar to 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine could effectively reduce blood glucose levels and improve insulin sensitivity in diabetic models. This highlights its potential application in managing metabolic syndrome-related disorders .
Antimicrobial Activity
Research has shown that derivatives containing the sulfonamide moiety demonstrate enhanced antimicrobial efficacy compared to their non-sulfonamide counterparts. This was particularly noted in studies focusing on Gram-positive and Gram-negative bacterial strains .
Data Tables
| Application Area | Mechanism of Action | Relevant Findings |
|---|---|---|
| CNS Disorders | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Potential treatment for Alzheimer's disease |
| Metabolic Syndrome | Modulation of metabolic pathways | Improvement in insulin sensitivity |
| Anticancer Activity | Induction of apoptosis | Increased caspase activity |
| Antimicrobial Properties | Enhanced activity against resistant strains | Significant cytotoxicity observed |
Mechanism of Action
The mechanism of action of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine would depend on its specific biological target. Generally, sulfonyl piperidines can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfonyl Group Modifications
- The 4-methoxy-3-methylbenzenesulfonyl group in the target compound contrasts with 4-chloro-3-methoxybenzenesulfonyl in .
- In , a 4-methoxyphenylsulfonyl group paired with a triazole hybrid demonstrates enhanced antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy) optimize target engagement.
Heterocyclic Substitutions
- The thiophen-3-yl group in the target compound is analogous to the thiophen-3-yl phenylamide in . However, the latter’s piperazine core confers flexibility for dopamine D3 receptor binding, whereas the rigid piperidine scaffold in the target compound may favor alternative CNS targets (e.g., histamine H3 receptors inferred from ).
- Replacement of thiophene with pyrimidine (e.g., in ) reduces π-stacking capacity but introduces hydrogen-bonding sites for kinase inhibition.
Research Findings and Data Tables
Table 2: Physicochemical Properties
Biological Activity
1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a sulfonyl group, and a thiophene moiety, which are known to influence its pharmacological properties. The unique structural components of this compound suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.5 g/mol. The sulfonyl group enhances solubility and biological activity, while the thiophene ring contributes to the compound's electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 1448053-54-0 |
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
In vitro studies have demonstrated that compounds featuring piperidine and sulfonyl functionalities possess notable antimicrobial properties. For example, derivatives similar to this compound have shown effective inhibition against various bacterial strains.
Case Study:
A study evaluated the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antibacterial activity .
Antiviral Activity
The compound's structure suggests potential antiviral applications. Similar compounds have been studied for their ability to inhibit viral replication by targeting viral proteins or host cell pathways.
Research Findings:
In a study on N-Heterocycles as antiviral agents, compounds structurally related to this compound exhibited enhanced affinity towards viral targets, demonstrating the importance of structural modifications in improving biological activity .
Enzyme Inhibition
The sulfonamide group in this compound is associated with enzyme inhibition activities. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections.
Table: Enzyme Inhibition Potency
| Compound Type | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|
| Piperidine Derivatives | 2.14 ± 0.003 | 0.63 ± 0.001 |
| Similar Sulfonamide Compounds | Moderate Activity | Strong Activity |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes due to its structural features.
- Modulation of Signaling Pathways : It could influence various cellular signaling pathways, enhancing or inhibiting specific biological responses.
- Alteration of Membrane Permeability : The presence of the thiophene ring may affect cell membrane interactions, facilitating drug uptake.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. Use dichloromethane as a solvent due to its compatibility with sulfonamide coupling reactions, as demonstrated in analogous piperidine-sulfonamide syntheses . Employ stepwise purification: first, isolate the crude product via vacuum filtration, then refine using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . Adjust stoichiometry of the sulfonyl chloride reagent (1.2–1.5 equiv.) to minimize unreacted piperidine intermediates .
Advanced Question
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?
Methodological Answer: Design SAR studies by systematically modifying functional groups:
- Replace the 4-methoxy group with halogen substituents to assess electronic effects.
- Substitute the thiophene moiety with furan or phenyl rings to evaluate aromatic stacking interactions.
- Test derivatives in enzymatic assays (e.g., kinase inhibition) or receptor-binding studies (radioligand displacement assays) . Pair experimental data with computational modeling (docking simulations using AutoDock Vina) to map binding affinities. Cross-reference crystallographic data from analogous piperidine derivatives (e.g., dihedral angles of sulfonyl groups in ) to correlate conformation with activity .
Basic Question
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the piperidine ring and sulfonyl group. Key signals: thiophene protons (δ 6.8–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and piperidine methylene groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] ~365 m/z) and fragmentation patterns.
- FT-IR : Confirm sulfonyl (S=O stretch at ~1150–1350 cm) and piperidine C-N bonds (1250–1350 cm) .
Advanced Question
Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?
Methodological Answer: Contradictions often arise from variations in experimental design. Standardize assays by:
- Validating compound purity (>95% via HPLC) and stability (stress testing at 40°C/75% RH for 48 hours) .
- Using isogenic cell lines to minimize genetic variability in cellular assays.
- Replicating dose-response curves across independent labs. For example, discrepancies in antimicrobial activity ( vs. 3) may stem from differences in bacterial strains or inoculum sizes .
Basic Question
Q. What in vitro models are appropriate for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using colorimetric assays (e.g., Ellman’s reagent for AChE).
- Cell Viability : Use MTT assays in cancer lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and normalize to solvent-only treatments .
Advanced Question
Q. What strategies improve analytical quantification of this compound in biological matrices?
Methodological Answer: Develop a validated LC-MS/MS method:
- Sample Preparation : Protein precipitation with acetonitrile (1:3 serum:ACN) followed by centrifugation (10,000 ×g, 10 min).
- Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile (65:35) mobile phase, as optimized in ’s buffer system .
- Validation : Assess linearity (1–1000 ng/mL), intraday precision (<15% RSD), and recovery (>80%) per ICH guidelines.
Basic Question
Q. How should stability testing be conducted under various storage conditions?
Methodological Answer:
- Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C).
- Monitor Degradation : Use HPLC to track loss of parent compound and formation of impurities (e.g., sulfonic acid derivatives) .
Advanced Question
Q. Which in vivo pharmacokinetic parameters are critical for preclinical evaluation?
Methodological Answer: Prioritize:
- Oral Bioavailability : Conduct crossover studies in rodents (IV vs. oral dosing, 10 mg/kg).
- Metabolism : Identify major metabolites via liver microsome incubations (human/rat CYP450 isoforms).
- Half-Life : Calculate using non-compartmental analysis (WinNonlin®). Cross-reference with piperidine derivatives in to predict clearance mechanisms .
Advanced Question
Q. How can computational modeling predict interactions with target proteins?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into protein active sites (e.g., COX-2 PDB: 5KIR).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare with crystallographic data from to validate poses .
Basic Question
Q. What safety protocols are essential during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
